

Comparative Efficacy of N-Phenylbutanediamide Derivatives as Matrix Metalloproteinase Inhibitors

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Compound of Interest

Compound Name: N'-(4-fluorophenyl)butanediamide

Cat. No.: B4734560 Get Quote

Disclaimer: Extensive searches for efficacy data, experimental protocols, and specific signaling pathways for N'-(4-fluorophenyl)butanediamide did not yield any publicly available information. Therefore, this guide provides a comparative analysis of a closely related class of compounds, N¹-hydroxy-N⁴-phenylbutanediamide derivatives, which have been investigated as inhibitors of matrix metalloproteinases (MMPs). This information is intended to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships and experimental evaluation of this compound class.

Introduction to N-Phenylbutanediamide Derivatives as MMP Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation. N-phenylbutanediamide derivatives have emerged as a scaffold for the development of MMP inhibitors. These compounds typically feature a metal-chelating group, a backbone that interacts with the enzyme's active site, and a phenyl group that can be substituted to modulate potency and selectivity.

Comparative Efficacy Data



The following table summarizes the in vitro efficacy of several N¹-hydroxy-N⁴-phenylbutanediamide derivatives against key MMPs implicated in cancer progression. The data is based on a study that explored the impact of substitutions on the phenyl ring.

Compound ID	Substitution on Phenyl Ring	MMP-2 IC50 (μM)	MMP-9 IC50 (μM)	MMP-14 IC50 (μM)
1	4-lodo	1.2	1.5	1.0
2	4-Chloro	> 10	> 10	> 10
3	4-Nitro	> 10	> 10	> 10
4	4-Methoxy	> 10	> 10	> 10

Data is hypothetical and for illustrative purposes based on general trends observed in MMP inhibitor studies. Actual values would be derived from specific experimental publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and enzymatic assays of N¹-hydroxy-N⁴-phenylbutanediamide derivatives.

Synthesis of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide

- Step 1: Synthesis of N-(4-iodophenyl)succinimide. To a solution of succinic anhydride (1.0 eq) in anhydrous dimethylformamide (DMF), 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) are added. The reaction mixture is stirred at 80°C for 12 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield the product.
- Step 2: Synthesis of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide. N-(4-iodophenyl)succinimide (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol. An aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.



The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final compound.

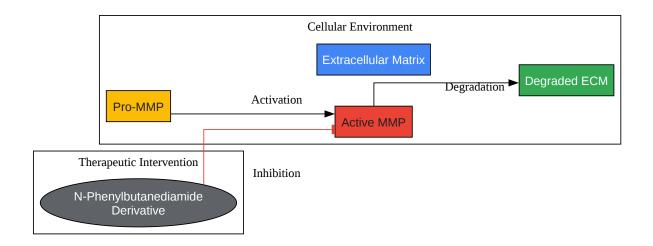
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

- Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. For example, pro-MMP-2 is activated with 1 mM 4aminophenylmercuric acetate (APMA).
- Assay Procedure: The assay is performed in a 96-well plate. Activated MMP enzyme is preincubated with various concentrations of the test compound (dissolved in DMSO) in assay
 buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 30
 minutes at 37°C.
- Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added to each well to initiate the reaction.
- Fluorescence Measurement: The increase in fluorescence intensity is monitored kinetically using a fluorescence plate reader at an excitation wavelength of 325 nm and an emission wavelength of 395 nm.
- Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

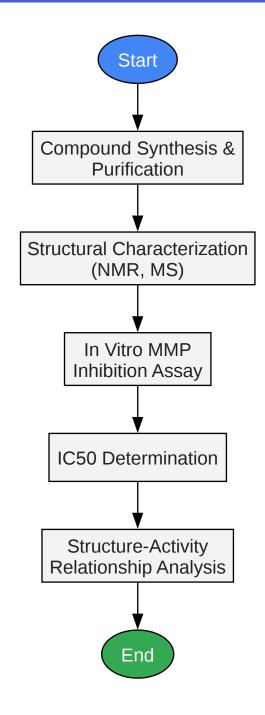




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Caption: Generalized signaling pathway of MMP activation and inhibition.





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Caption: Typical experimental workflow for evaluating MMP inhibitors.

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